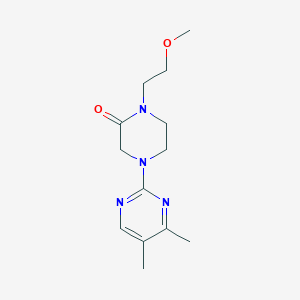![molecular formula C20H27N3O2 B7057090 6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057090.png)
6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[4-(2-bicyclo[221]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that features a bicyclo[221]heptane structure, a piperazine ring, and a benzoxazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane structure: This can be achieved through Diels-Alder reactions, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the piperazine ring: The bicyclo[2.2.1]heptane derivative is then reacted with piperazine under suitable conditions, often involving a base such as sodium hydride.
Formation of the benzoxazinone moiety: The final step involves the cyclization of an appropriate precursor to form the benzoxazinone ring, which can be facilitated by heating in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoxazinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used as a probe to study the interactions of bicyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclo[2.2.1]heptane structure provides rigidity, which can influence the binding affinity and specificity of the compound. The piperazine ring can interact with various biological targets, while the benzoxazinone moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-2-one: Similar structure but with a different position of the oxazinone ring.
6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-thione: Contains a sulfur atom instead of an oxygen atom in the oxazinone ring.
Uniqueness
The uniqueness of 6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the bicyclo[2.2.1]heptane structure, piperazine ring, and benzoxazinone moiety in a single molecule provides a versatile platform for various applications.
Properties
IUPAC Name |
6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-20-13-25-19-4-2-15(10-17(19)21-20)12-22-5-7-23(8-6-22)18-11-14-1-3-16(18)9-14/h2,4,10,14,16,18H,1,3,5-9,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFZZFZACNRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC5=C(C=C4)OCC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7057014.png)
![5-[4-(2-Methoxyethyl)-3-oxopiperazine-1-carbonyl]thiophene-2-carbonitrile](/img/structure/B7057016.png)

![6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057028.png)
![6-[[4-(4-methylcyclohexyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057032.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,4-dimethylpyrazole-3-sulfonamide](/img/structure/B7057043.png)
![1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B7057044.png)
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-methylpentan-1-one](/img/structure/B7057045.png)
![[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7057053.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide](/img/structure/B7057059.png)
![(2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol](/img/structure/B7057066.png)
![Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate](/img/structure/B7057080.png)
![2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol](/img/structure/B7057087.png)
![2-[[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7057094.png)
